tert-butyl N-(2-cyanoethyl)-N-methylcarbamate
Overview
Description
tert-Butyl N-(2-cyanoethyl)-N-methylcarbamate: is an organic compound with the molecular formula C9H16N2O2. It is a carbamate derivative, which means it contains a carbamate group (–O–C(=O)–N–) in its structure. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-cyanoethyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 2-cyanoethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(2-cyanoethyl)-N-methylcarbamate can undergo oxidation reactions, typically involving the cyano group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form primary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various derivatives. Common reagents include alkyl halides and amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, amines, and other nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the cyano group.
Reduction: Primary amines.
Substitution: Various substituted carbamate derivatives.
Scientific Research Applications
Chemistry: tert-Butyl N-(2-cyanoethyl)-N-methylcarbamate is used as a building block in organic synthesis. It is employed in the preparation of various carbamate derivatives and other organic compounds.
Biology: In biological research, this compound can be used as a protecting group for amines in peptide synthesis. It helps in the selective modification of peptides and proteins.
Medicine: this compound has potential applications in medicinal chemistry. It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals. It serves as a key intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-cyanoethyl)-N-methylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is similar to that of other carbamate compounds, which are known to inhibit acetylcholinesterase and other enzymes.
Comparison with Similar Compounds
- tert-Butyl N-(2-cyanoethyl)-N-ethylcarbamate
- tert-Butyl N-(2-cyanoethyl)-N-propylcarbamate
- tert-Butyl N-(2-cyanoethyl)-N-isopropylcarbamate
Comparison: tert-Butyl N-(2-cyanoethyl)-N-methylcarbamate is unique due to its specific structure and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities. The presence of the methyl group in its structure can influence its chemical properties and interactions with molecular targets.
Properties
IUPAC Name |
tert-butyl N-(2-cyanoethyl)-N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-9(2,3)13-8(12)11(4)7-5-6-10/h5,7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQYOLSGKPTZIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70603042 | |
Record name | tert-Butyl (2-cyanoethyl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70603042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128304-84-7 | |
Record name | tert-Butyl (2-cyanoethyl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70603042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(2-cyanoethyl)-N-methylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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